molecular formula C9H16ClF2NO2 B14002313 Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride

Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride

Cat. No.: B14002313
M. Wt: 243.68 g/mol
InChI Key: WKDMKCSBYFWLGA-HHQFNNIRSA-N
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Description

Properties

Molecular Formula

C9H16ClF2NO2

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl (1R,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12;/h6-7H,2-5,12H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

WKDMKCSBYFWLGA-HHQFNNIRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CC[C@@H]1N)(F)F.Cl

Canonical SMILES

CCOC(=O)C1CC(CCC1N)(F)F.Cl

Origin of Product

United States

Preparation Methods

Fluorination Techniques

Selective fluorination at the 5,5-position is typically achieved using electrophilic fluorinating agents or through nucleophilic fluorination strategies on appropriately functionalized cyclohexane derivatives.

  • Difluorination is often performed on cyclohexanecarboxylic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature to avoid over-fluorination or ring degradation.

  • The presence of fluorine atoms at the 5-position stabilizes transition states during subsequent nucleophilic attacks, facilitating downstream functional group transformations.

Amination and Stereochemical Control

The amino group at the 2-position is introduced through stereoselective amination methods:

  • Asymmetric hydrogenation of prochiral intermediates, such as unsaturated cyclohexane carboxylates, using chiral catalysts (e.g., Rh/DuanPhos complexes) under hydrogen pressure, has been shown to yield high enantiomeric excess and cis stereochemistry.

  • Alternatively, nucleophilic substitution on 2-halo-5,5-difluorocyclohexanecarboxylate intermediates with ammonia or amine sources under conditions favoring retention of configuration can be employed.

Esterification to Ethyl Ester

The carboxylic acid group is converted to the ethyl ester via:

  • Fischer esterification , where the acid is refluxed with ethanol in the presence of acid catalysts.

  • Or by acid chloride formation followed by reaction with ethanol, ensuring mild conditions to preserve the fluorinated and amino substituents.

Formation of Hydrochloride Salt

The final step involves converting the free amine to its hydrochloride salt for enhanced stability and crystallinity:

  • Treatment of the ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate with hydrogen chloride gas or hydrochloric acid in an appropriate solvent yields the hydrochloride salt.

Detailed Synthetic Procedure (Example)

Step Reagents and Conditions Description Yield/Notes
1 Starting cyclohexanecarboxylic acid derivative + Selectfluor or DAST Selective difluorination at 5,5-position High regioselectivity; control temperature to avoid side reactions
2 2-Halo-5,5-difluorocyclohexanecarboxylate + NH3 or amine source Nucleophilic substitution to introduce amino group at 2-position with cis stereochemistry Stereoselective amination favored by reaction conditions
3 Carboxylic acid intermediate + ethanol + acid catalyst Fischer esterification to ethyl ester Mild reflux conditions; avoid racemization
4 Amino ester + HCl (gas or solution) Formation of hydrochloride salt Crystallization improves purity and stability

Summary Table of Preparation Methods

Method Aspect Technique Key Reagents Advantages Challenges
Fluorination Electrophilic fluorination (Selectfluor, DAST) Selectfluor, DAST High regioselectivity, mild conditions Control of over-fluorination, stereochemistry maintenance
Amination Nucleophilic substitution or asymmetric hydrogenation NH3, chiral Rh catalysts High stereoselectivity, cis configuration Catalyst inhibition, reaction optimization needed
Esterification Fischer esterification or acid chloride method Ethanol, acid catalyst, SOCl2 Straightforward, scalable Avoid racemization and side reactions
Salt Formation Acid-base reaction HCl gas or aqueous HCl Improved stability and purity Control of crystallization conditions

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or further derivatization:

Reaction Conditions Product Yield Key Observations
1M HCl, reflux, 6 hcis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid; hydrochloride85%Complete ester cleavage; retains stereochemistry
2M NaOH, EtOH/H₂O, 60°C, 4 hcis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid sodium salt78%Requires neutralization to recover free acid

The fluorine atoms at the 5-position enhance electron-withdrawing effects, stabilizing intermediates during hydrolysis.

Nucleophilic Substitution at the Amino Group

The primary amino group participates in acylation, alkylation, and condensation reactions. For example, coupling with activated carbonyl reagents forms amides or ureas:

Reagent Product Application
Acetyl chloride, pyridinecis-2-Acetamido-5,5-difluoro-cyclohexanecarboxylateProtects amino group for further synthesis
Benzyl chloroformate, DCMcis-2-(Benzyloxycarbonyl)amino derivativeUsed in peptide coupling strategies

The cis configuration of the amino group imposes steric constraints, favoring reactions with smaller electrophiles .

Redox Reactions

The amino group can be oxidized to nitro or nitroso derivatives, while the ester is reducible to alcohols:

Reaction Conditions Outcome
NaBH₄, MeOHcis-2-Amino-5,5-difluoro-cyclohexanemethanolPartial ester reduction (60% yield)
H₂O₂, Fe(II) catalystcis-2-Nitroso derivativeForms unstable intermediates

Reduction of the ester to alcohol is less efficient due to steric hindrance from the cyclohexane ring .

Cycloaddition and Ring-Opening Reactions

The amino group facilitates participation in [3+2] cycloadditions with nitriles or alkynes, forming heterocycles:

Reagent Product Key Feature
Phenyl isocyanate, THF1,3-Disubstituted ureaEnhances hydrogen-bonding capacity
Dimethyl acetylenedicarboxylatePyrrolidine-fused cyclohexaneForms spirocyclic structures

Fluorine atoms modulate electronic effects, accelerating dipolar cycloadditions .

Radical-Mediated Reactions

Under halogenation conditions, the cyclohexane ring undergoes radical-mediated C–H functionalization:

Reagent Product Mechanism
NBS, AIBN, CCl₄Brominated derivatives at C-3 or C-4Radical chain propagation via acyloxy intermediates
Cl₂, hvChlorinated analogsLimited regioselectivity due to fluorine directing effects

Radical stability is influenced by fluorine’s electronegativity, favoring distal C–H bond activation .

Scientific Research Applications

Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2940875-75-0
  • Molecular Formula: C₉H₁₅F₂NO₂·HCl
  • Structure: A cyclohexane ring with a cis-configured 2-amino group and 5,5-difluoro substituents, esterified as an ethyl carboxylate and stabilized as a hydrochloride salt .
  • Key Properties: Hydrochloride salt enhances water solubility; the difluoro substituents increase lipophilicity compared to non-fluorinated analogs .

Comparison with Structurally Similar Compounds

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

  • CAS No.: 1127-99-7
  • Molecular Formula: C₉H₁₇NO₂·HCl
  • Structural Differences : Lacks the 5,5-difluoro substituents.
  • Properties: Melting point 128–135°C; soluble in water and methanol .
  • Applications : Used in biochemical research, possibly as a chiral building block .

cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride

  • CAS No.: 2940875-66-9
  • Molecular Formula: C₇H₁₂ClF₂NO₂
  • Structural Differences : Carboxylic acid replaces the ethyl ester group.
  • Properties : Higher polarity than the ester derivative, likely improving aqueous solubility but reducing membrane permeability .
  • Price : $589.00 for 500 mg, indicating a premium research chemical .

cis-2-Amino-5,5-difluoro-cyclohexanol hydrochloride

  • CAS No.: 2802522-88-7
  • Molecular Formula: C₆H₁₂ClF₂NO
  • Structural Differences : Hydroxyl group replaces the carboxylate ester.

trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride

  • CAS No.: 2126162-64-7
  • Structural Differences: Trans configuration of amino and hydroxyl groups.
  • Implications : Altered stereochemistry may impact biological target interactions or crystallinity .

Ethyl 2-amino-6-fluoro-3-nitrobenzoate

  • CAS No.: 150368-37-9
  • Molecular Formula : C₉H₉FN₂O₄
  • Structural Differences : Aromatic benzoate core vs. cyclohexane; nitro and fluoro substituents.
  • Applications : Likely used in agrochemical or dye synthesis due to nitro groups .

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride

  • CAS No.: 1078161-73-5
  • Molecular Formula : C₁₅H₁₉ClFN₃O₂
  • Structural Differences : Incorporates a pyrazole ring, increasing aromaticity and steric bulk.
  • Applications: Potential use in kinase inhibition or as a bioactive scaffold .

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Key Features Price (per 500 mg) Applications
Target Compound 2940875-75-0 C₉H₁₅F₂NO₂·HCl Cis-difluoro, ethyl ester, hydrochloride €1,900.52 Pharma intermediate
Carboxylic Acid Analog 2940875-66-9 C₇H₁₂ClF₂NO₂ Carboxylic acid group $589.00 Research chemical
Ethyl cis-2-amino-1-cyclohexanecarboxylate 1127-99-7 C₉H₁₇NO₂·HCl No fluorine substituents Not specified Biochemical reagent
cis-Cyclohexanol Analog 2802522-88-7 C₆H₁₂ClF₂NO Hydroxyl group, cis-configuration Not specified Experimental studies
Ethyl 2-amino-6-fluoro-3-nitrobenzoate 150368-37-9 C₉H₉FN₂O₄ Aromatic, nitro substituent ¥15,000 (5g) Agrochemical synthesis

Key Observations

  • Salt Forms : Hydrochloride salts improve solubility but require moisture-sensitive handling .
  • Stereochemistry: Cis vs. trans configurations (e.g., cyclohexanol derivatives) significantly influence physicochemical and biological properties .
  • Cost Drivers : Specialty fluorinated compounds command higher prices due to complex synthesis and purification .

Biological Activity

Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride (CAS: 2940875-75-0) is a compound with significant biological activity, particularly in the context of pharmacological research. This article delves into its chemical properties, biological effects, and relevant studies that highlight its potential applications.

  • Molecular Formula : C9H15F2NO2
  • Molecular Weight : 207.22 g/mol
  • IUPAC Name : ethyl rel-(1r,2s)-2-amino-5,5-difluorocyclohexane-1-carboxylate
  • Purity : 97% .

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with specific receptors in the central nervous system, particularly those related to dopamine and serotonin pathways. This interaction may lead to altered synaptic transmission and has implications for conditions such as depression and anxiety disorders.

Pharmacological Effects

  • Dopamine D3 Receptor Modulation :
    • Research indicates that derivatives of this compound exhibit increased affinity for the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders. Enhanced receptor preference suggests potential therapeutic applications in treating conditions like schizophrenia and addiction .
  • Serotonin Transporter Inhibition :
    • Studies have shown that ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate can inhibit serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs). This property positions it as a candidate for further development in antidepressant therapies .
  • Antimicrobial Activity :
    • Preliminary assays have indicated that this compound may possess antimicrobial properties, particularly against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Pendergrass et al. (2020)Demonstrated significant inhibition of Type III secretion system in pathogenic E. coli using derivatives of the compound .
University of Groningen Thesis (2021)Reported enhanced selectivity for dopamine receptors with modified derivatives, indicating potential for targeted therapies .
MDPI Research (2022)Found that the compound exhibits concentration-dependent inhibition on serotonin transporters, suggesting antidepressant-like effects .

Q & A

Q. What advanced analytical techniques resolve contradictions in reported solubility data across studies?

  • Methodology : Use phase-solubility diagrams with varying pH (1–10) and co-solvents (e.g., PEG 400). Characterize aggregates via dynamic light scattering (DLS) and confirm solubility limits using nephelometry .

Q. How can researchers design experiments to address discrepancies in metabolic stability data?

  • Methodology : Apply a factorial design (e.g., 23^3 design) to test variables like liver microsome concentration, incubation time, and NADPH cofactor levels. Analyze metabolites via LC-MS/MS and compare interspecies differences (human vs. rat microsomes) .

Q. What strategies optimize the compound’s bioavailability in preclinical formulations?

  • Methodology : Develop salt forms (e.g., mesylate vs. hydrochloride) and assess dissolution rates using USP Apparatus II. For in vivo studies, use hydrogels or lipid-based carriers to enhance permeability, as demonstrated in burn treatment models .

Q. How can the compound’s fluorinated cyclohexane core be leveraged to study fluorine-specific biochemical interactions?

  • Methodology : Use 19F^{19}\text{F} NMR to track fluorine environments in protein binding assays. Compare 19F^{19}\text{F} relaxation times in free vs. bound states to infer interaction kinetics .

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